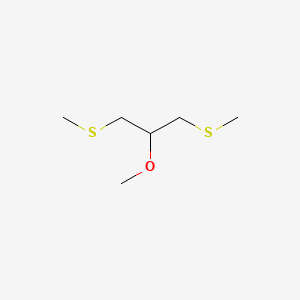

1,3-Bis(methylthio)-2-methoxypropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,3-bis(methylsulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS2/c1-7-6(4-8-2)5-9-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOISORXUYSHXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CSC)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185685 | |

| Record name | 2-Methoxy-1,3-bis(methylthio)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31805-84-2 | |

| Record name | 2-Methoxy-1,3-bis(methylthio)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31805-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1,3-bis(methylthio)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031805842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-1,3-bis(methylthio)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1,3-bis(methylthio)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Significance in Contemporary Organic Synthesis

Historical Development and Pivotal Contributions in Synthetic Chemistry

The intellectual seeds for the development of reagents like 1,3-Bis(methylthio)-2-methoxypropane were sown in the 1960s with the pioneering work of E.J. Corey and Dieter Seebach on the concept of "umpolung." purdue.edunih.gov This revolutionary idea sought to invert the normal electrophilic character of a carbonyl carbon into a nucleophilic one, thereby enabling unprecedented bond formations. A key breakthrough in this area was the use of 1,3-dithianes as masked acyl anions. purdue.edu

Building upon this foundation, the first detailed report on the synthesis and application of this compound as a precursor to a nucleophilic acrolein equivalent was presented by E.J. Corey, Bruce W. Erickson, and Ryoji Noyori in a 1971 publication in the Journal of the American Chemical Society. acs.org This work demonstrated that this compound could be efficiently converted into 1,3-bis(methylthio)allyllithium, a reagent that serves as a synthetic equivalent to the elusive 3-lithio derivative of acrolein. orgsyn.org

The significance of this development lies in its ability to introduce a three-carbon aldehyde unit into a molecule through a nucleophilic attack. The reaction of this compound with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, results in the elimination of methanol (B129727) and subsequent deprotonation to generate the highly reactive 1,3-bis(methylthio)allyllithium. orgsyn.org This species can then react with a wide array of electrophiles, including alkyl halides, aldehydes, ketones, and epoxides. orgsyn.org Subsequent hydrolysis of the resulting thioacetal adduct unmasks the aldehyde functionality, yielding α,β-unsaturated aldehydes and their derivatives. orgsyn.org

A detailed and verified experimental procedure for the synthesis of this compound and its use in the preparation of trans-4-hydroxy-2-hexenal is documented in Organic Syntheses, a testament to its reliability and importance in the synthetic chemist's toolkit. orgsyn.org The nearly quantitative generation of 1,3-bis(methylthio)allyllithium from its precursor highlights the efficiency of this method. orgsyn.org

The pivotal contribution of this compound is its role as a robust and versatile tool for the construction of complex organic molecules, including natural products. Its application allows for the strategic installation of a functionalized three-carbon chain, a common motif in many biologically active compounds. For instance, this methodology has been instrumental in the total synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. nih.gov

The following tables summarize key reactions and representative yields, underscoring the broad utility of the 1,3-bis(methylthio)allyllithium reagent derived from this compound.

Table 1: Generation of 1,3-bis(methylthio)allyllithium and Proof of Formation orgsyn.org

| Precursor | Base | Product of Quenching | Quenching Agent | Yield (%) |

| This compound | Lithium Diisopropylamide | 1,3-Bis(methylthio)propene | Methanol | 88-89 |

| This compound | Lithium Diisopropylamide | 1,3-Bis(methylthio)-1-butene | Methyl Iodide | 89 |

Table 2: Synthesis of α,β-Unsaturated Aldehydes and Derivatives via Alkylation of 1,3-bis(methylthio)allyllithium orgsyn.org

| Electrophile | Intermediate Product | Final Product | Overall Yield (%) |

| 1-Bromopentane | 1,3-Bis(methylthio)-1-octene | trans-2-Octenal | 75 |

| Acetone (B3395972) | 4,4-Dimethyl-1,3-bis(methylthio)-1-penten-4-ol | trans-4-Hydroxy-4-methyl-2-pentenal | 41 |

| Propionaldehyde | 1,3-Bis(methylthio)-1-hexen-4-ol | trans-4-Hydroxy-2-hexenal | - |

| Epoxide (generic) | δ-Hydroxy-1,3-bis(methylthio)alkene | δ-Hydroxy-α,β-unsaturated aldehyde | - |

Synthetic Methodologies for 2 Methoxy 1,3 Bis Methylthio Propane

Established Synthetic Pathways

The synthesis of 2-methoxy-1,3-bis(methylthio)propane has been approached through several well-defined routes, primarily involving the formation of a propanol (B110389) precursor followed by methylation, or by utilizing the reactivity of epichlorohydrin (B41342).

A primary and well-documented method for the synthesis of 1,3-bis(methylthio)-2-methoxypropane involves the methylation of its precursor, 1,3-bis(methylthio)-2-propanol (B1580803). This transformation is typically achieved through a Williamson ether synthesis. nih.gov

In this procedure, the hydroxyl group of 1,3-bis(methylthio)-2-propanol is deprotonated by a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a methylating agent, most commonly methyl iodide. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) to facilitate the dissolution of the reactants and promote the SN2 mechanism.

The general reaction scheme is as follows:

Step 1: Deprotonation: 1,3-bis(methylthio)-2-propanol reacts with a base (e.g., sodium hydride) to form the corresponding sodium alkoxide.

Step 2: Nucleophilic Substitution: The alkoxide attacks the methyl iodide, displacing the iodide ion and forming the desired ether product, this compound.

A detailed experimental procedure is available in Organic Syntheses, which describes the dropwise addition of 1,3-bis(methylthio)-2-propanol to a stirred mixture of sodium hydride in dry tetrahydrofuran. nih.gov After the cessation of hydrogen evolution, methyl iodide is added to the reaction mixture, which is then stirred to completion. nih.gov

Table 1: Reaction Parameters for the Methylation of 1,3-Bis(methylthio)-2-propanol

| Parameter | Value |

| Starting Material | 1,3-Bis(methylthio)-2-propanol |

| Reagents | Sodium hydride, Methyl iodide |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Type | Williamson Ether Synthesis (SN2) |

Epichlorohydrin serves as a key starting material for the synthesis of this compound, primarily by providing the three-carbon backbone of the molecule. The route proceeds via the synthesis of the intermediate, 1,3-bis(methylthio)-2-propanol, which is then methylated as described in the previous section.

The synthesis of 1,3-bis(methylthio)-2-propanol from epichlorohydrin involves the ring-opening of the epoxide by a sulfur nucleophile. nih.gov Specifically, methanethiol (B179389) is reacted with a base, such as sodium hydroxide (B78521) in methanol (B129727), to generate the sodium thiomethoxide salt. This potent nucleophile then attacks the terminal carbon of the epichlorohydrin molecule, leading to the opening of the epoxide ring. A second equivalent of thiomethoxide displaces the chloride ion, yielding the desired 1,3-bis(methylthio)-2-propanol.

The reaction is carefully controlled to maintain a specific temperature range during the addition of epichlorohydrin to the methanethiol solution. nih.gov Following the reaction, the product is isolated through extraction and purified by distillation under reduced pressure. nih.gov

Table 2: Synthesis of 1,3-Bis(methylthio)-2-propanol from Epichlorohydrin

| Parameter | Value |

| Starting Material | Epichlorohydrin |

| Reagents | Methanethiol, Sodium hydroxide |

| Solvent | Methanol |

| Key Intermediate | 1,3-Bis(methylthio)-2-propanol |

While the routes originating from 1,3-bis(methylthio)-2-propanol and epichlorohydrin are well-established, other synthetic strategies can be considered. These alternative approaches may involve the formation of the carbon-sulfur bonds at a different stage of the synthesis.

One plausible, though less documented, alternative involves a double nucleophilic substitution reaction. This would start with a 1,3-dihalogenated-2-methoxypropane, such as 1,3-dichloro-2-methoxypropane. The reaction of this substrate with two equivalents of a thiolate salt, like sodium thiomethoxide, would be expected to yield this compound. This approach would likely proceed via two consecutive SN2 reactions.

Another potential, more theoretical, approach could involve the conjugate addition of methanethiol to an α,β-unsaturated carbonyl compound that already contains the methoxy (B1213986) group at the 2-position. For example, the Michael addition of methanethiol to a suitable methoxy-substituted enal or enone could, in principle, lead to a precursor that could be further modified to the target compound. However, the synthesis of the required unsaturated starting material and the control of regioselectivity in the addition would be critical challenges.

Mechanistic Aspects of Synthetic Procedures

The synthetic pathways described above are governed by well-understood reaction mechanisms in organic chemistry.

The methylation of 1,3-bis(methylthio)-2-propanol is a classic example of the Williamson ether synthesis . This reaction proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism . The key steps are:

Formation of the Nucleophile: A strong base removes the acidic proton from the hydroxyl group of the alcohol, creating a highly nucleophilic alkoxide ion.

Backside Attack: The alkoxide ion then attacks the electrophilic carbon of the methylating agent (e.g., methyl iodide) from the side opposite to the leaving group (the iodide ion).

Concerted Bond Formation and Cleavage: The carbon-oxygen bond forms at the same time as the carbon-iodine bond breaks, in a single, concerted step. This leads to an inversion of stereochemistry at the electrophilic carbon, although this is not relevant in the case of a methyl group.

The synthesis of 1,3-bis(methylthio)-2-propanol from epichlorohydrin involves the ring-opening of an epoxide by a nucleophile . The mechanism can be described as follows:

Generation of the Nucleophile: Methanethiol is deprotonated by a base to form the thiomethoxide anion, a strong sulfur nucleophile.

Nucleophilic Attack and Ring-Opening: The thiomethoxide attacks one of the terminal, less sterically hindered carbon atoms of the epoxide ring of epichlorohydrin. This attack proceeds via an SN2-like mechanism, leading to the opening of the strained three-membered ring and the formation of an alkoxide intermediate.

Intramolecular Displacement or Second Nucleophilic Attack: The initially formed intermediate can then undergo an intramolecular reaction to displace the chloride, or a second equivalent of thiomethoxide can displace the chloride in an intermolecular fashion to yield the final di-substituted propanol. The high strain of the epoxide ring makes it more susceptible to nucleophilic attack than the alkyl chloride, thus the ring-opening is the initial and favored step.

Chemical Reactivity and Transformational Utility of 2 Methoxy 1,3 Bis Methylthio Propane

Generation and Reactivity of Carbanionic Species

The primary synthetic application of 1,3-bis(methylthio)-2-methoxypropane stems from its ability to be converted into a potent nucleophilic species. This transformation involves a base-induced elimination and subsequent deprotonation to generate a stabilized allylic carbanion.

Formation and Characterization of 1,3-Bis(methylthio)allyllithium

The treatment of this compound with two equivalents of a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), initiates a tandem reaction sequence. The first equivalent of the base facilitates the elimination of methanol (B129727), which results in the formation of the intermediate, 1,3-bis(methylthio)propene. The second equivalent of the base then abstracts a proton from the C1 position of the propene backbone. This deprotonation is highly efficient due to the ability of the adjacent sulfur atoms to stabilize the resulting negative charge through d-orbital participation and inductive effects.

The product of this sequence is 1,3-bis(methylthio)allyllithium, a resonance-stabilized allylic anion. The generation of this lithiated species is typically rapid and proceeds in nearly quantitative yield. The resulting deep-colored solution is then used in situ for subsequent reactions with various electrophiles. Characterization is often indirect; for instance, quenching the solution with simple electrophiles like methanol or methyl iodide yields the expected 1,3-bis(methylthio)propene and 1,3-bis(methylthio)-1-butene, respectively, in high yields (88-89%), confirming the efficient formation of the organolithium reagent.

Strategic Role as a Synthetic Equivalent of the β-Formylvinyl Anion

In the field of synthetic strategy, particularly in the context of retrosynthetic analysis, the concept of "umpolung" or polarity inversion is a powerful tool. The 1,3-bis(methylthio)allyllithium species is a classic example of a masked functional group that allows for such a reversal of polarity. The formyl group (-CHO) is inherently electrophilic at the carbonyl carbon. A hypothetical β-formylvinyl anion ([CHO-CH=CH]⁻) would be a nucleophilic three-carbon synthon, representing a reversed-polarity equivalent of acrolein.

1,3-Bis(methylthio)allyllithium functions as the synthetic equivalent, or "synthon," for this otherwise inaccessible β-formylvinyl anion. The dithioacetal moiety serves as a masked aldehyde. After the nucleophilic allylic anion has reacted with an electrophile, the dithioacetal group can be readily hydrolyzed under specific conditions, typically using mercury(II) salts like mercury(II) chloride in the presence of calcium carbonate, to unmask the carbonyl group and reveal the desired α,β-unsaturated aldehyde functionality. This strategy provides a reliable and effective method for the three-carbon homologation of electrophiles to form unsaturated aldehydes.

Di-metallation Processes and Synthon Applications in Organic Transformations

The reactivity profile of this compound is dominated by the formation of the monoanionic 1,3-bis(methylthio)allyllithium species. Extensive literature search does not indicate that di-metallation to form a dianionic species is a common or synthetically useful pathway for this specific reagent. The initial reaction with two equivalents of strong base leads to elimination followed by a single deprotonation at the terminal carbon of the resulting propene derivative. The resulting resonance-stabilized allylic anion is the key reactive intermediate. Therefore, its application as a synthon is almost exclusively derived from its function as a mono-anionic nucleophile, equivalent to the β-formylvinyl anion.

Strategic Applications in Target-Oriented Organic Synthesis

The utility of 1,3-bis(methylthio)allyllithium is demonstrated in its widespread application for the synthesis of complex organic molecules, where the controlled introduction of an α,β-unsaturated aldehyde is required.

Methodologies for α,β-Unsaturated Aldehyde Construction

The construction of α,β-unsaturated aldehydes using 1,3-bis(methylthio)allyllithium is a robust and versatile methodology. The process involves two key steps: the nucleophilic addition to an electrophile and the subsequent hydrolysis of the dithioacetal.

The lithiated reagent reacts efficiently with a wide range of electrophiles:

Aldehydes and Ketones: Addition to carbonyl compounds yields γ-hydroxy-α,β-unsaturated aldehyde precursors. For example, reaction with acetone (B3395972) gives the tertiary alcohol adduct in 97% yield, which upon hydrolysis furnishes trans-4-hydroxy-4-methyl-2-pentenal.

Epoxides: Ring-opening of epoxides results in the formation of δ-hydroxy-α,β-unsaturated aldehydes after hydrolysis.

Alkyl Halides: Alkylation with primary halides, such as 1-bromopentane, followed by hydrolysis, provides a direct route to functionalized trans-α,β-unsaturated aldehydes like trans-2-octenal.

The final hydrolysis step is crucial for unmasking the aldehyde. The most common method involves using mercury(II) chloride and a weak base like calcium carbonate in an aqueous organic solvent mixture. This procedure effectively cleaves the thioacetal without affecting other sensitive functional groups.

The table below summarizes representative transformations using this methodology.

| Electrophile | Intermediate Adduct Yield (%) | Final α,β-Unsaturated Aldehyde | Overall Yield (%) |

| Acetone | 97% | trans-4-Hydroxy-4-methyl-2-pentenal | 41% |

| 1-Bromopentane | N/A | trans-2-Octenal | 75% |

| Cyclohexene Oxide | 91% | δ-Acetoxy-trans-α,β-unsaturated aldehyde* | 60% |

Note: In this example, the intermediate alcohol was acetylated before hydrolysis.

Total Synthesis of Complex Natural Products and Analogues (e.g., Prostaglandin (B15479496) PGF2α)

The strategic installation of complex side chains is a common challenge in the total synthesis of natural products. The carbon framework of prostaglandins, such as PGF2α, features two distinct side chains attached to a central cyclopentane (B165970) core. The lower, or omega (ω), side chain is a C8 unit containing an allylic alcohol. Retrosynthetically, this side chain can be disconnected to reveal a nucleophilic C8 fragment and an electrophilic aldehyde, which is a common strategy.

However, an alternative and powerful approach involves constructing the upper, or alpha (α), side chain using a C7 nucleophile. A key fragment in this approach is a three-carbon unit that can be elaborated into the final α,β-unsaturated aldehyde of the Corey lactone intermediate, which is then further transformed. The methodology employing 1,3-bis(methylthio)allyllithium as a β-formylvinyl anion equivalent is ideally suited for this purpose. Although the landmark 1969 synthesis of PGF2α by E.J. Corey utilized a phosphonate-based Horner-Wadsworth-Emmons reaction to install this portion of the molecule, the use of the 1,3-bis(methylthio)allyllithium reagent represents a conceptually equivalent and powerful alternative for constructing the requisite enal functionality in prostaglandin synthesis and other complex natural products. This approach allows for the reaction of the lithiated species with the aldehyde derived from the Corey lactone, followed by hydrolysis to furnish the key α,β-unsaturated aldehyde intermediate, ready for the introduction of the final carbons of the α-chain.

Selective Introduction of Organosulfur Moieties

The compound this compound is utilized in coordination chemistry as a symmetric, chelating ligand to selectively introduce a specific bis(thioether) organosulfur moiety to a metal center. nih.gov Thioethers are effective ligands for ruthenium(II) ions due to their soft donor nature, forming complexes that are often thermally stable. nih.govthe-innovation.org The structure of this compound allows it to act as a bidentate ligand, coordinating to a metal center through its two sulfur donor atoms. This directed coordination provides a precise method for incorporating the CH₃S-CH₂-CH(OCH₃)-CH₂-SCH₃ fragment into a larger supramolecular structure. nih.gov An example of this application is in the synthesis of photoactivatable ruthenium(II) polypyridyl complexes, where the bis(thioether) ligand is specifically chosen for its photochemical lability. nih.govresearchgate.net

Advanced Reactivity in Photochemistry and Coordination Chemistry

This compound serves as a key precursor in the synthesis of novel photoactivatable transition metal complexes. nih.gov It functions as a symmetric chelating bis(thioether) ligand in the preparation of ruthenium(II) polypyridyl complexes. nih.govthe-innovation.org Specifically, it has been used to synthesize the complex Ru(bpy)₂(L)₂, where bpy is 2,2′-bipyridine and L is this compound. nih.gov The synthesis involves the coordination of the bis(thioether) ligand to a [Ru(bpy)₂] core. nih.gov The resulting complexes are thermally stable but are designed to undergo ligand substitution upon light irradiation, a desirable property for applications such as photoactivated chemotherapy. nih.govresearchgate.net The softness of the thioether sulfur atoms makes them excellent ligands for ruthenium(II), contributing to the stability of the ground-state complex. nih.gov

While thioether-based organic linkers are used in the synthesis of some metal-organic frameworks (MOFs), the specific use of this compound in the synthesis of MOFs is not documented in available research. rsc.org

However, this ligand plays a significant role in the diastereoselective synthesis of coordination compounds. nih.gov When this compound coordinates to a metal center like [Ru(bpy)₂]²⁺, multiple stereocenters are generated. The ruthenium atom becomes a chiral center (with either a Λ or Δ configuration), and both coordinating sulfur atoms also become stereogenic centers. nih.gov This could potentially lead to the formation of 16 different isomers (8 diastereomeric pairs of enantiomers). nih.govacs.org

Despite the large number of possible isomers, the synthesis of Ru(bpy)₂(L)₂ (where L is this compound) is highly diastereoselective. nih.govthe-innovation.org The reaction yields a specific racemic mixture of two isomers: Λ-(S)-eq-(S)-ax and Δ-(R)-ax-(R)-eq. nih.govresearchgate.net This selectivity demonstrates the ligand's utility in directing the stereochemical outcome of coordination complex formation. nih.gov

Ruthenium polypyridyl complexes containing the this compound ligand exhibit distinct photoreactivity, serving as photoactivatable systems. nih.gov Thioether ligands are known to be prone to photosubstitution, a key feature for their use in applications like photoactivated chemotherapy. nih.govthe-innovation.orgrsc.org

Upon irradiation with blue light (e.g., 443 nm) in an aqueous solution, the complex [Ru(bpy)₂(L)]²⁺ undergoes a selective, two-step ligand dissociation process. nih.govresearchgate.net The bis(thioether) ligand is substituted by water molecules, ultimately producing [Ru(bpy)₂(H₂O)₂]²⁺. nih.govthe-innovation.org

The dissociation mechanism involves two distinct photochemical steps:

First Step: One of the two sulfur atoms detaches from the ruthenium center, and a water molecule coordinates in its place. This forms a relatively stable photochemical intermediate, identified as cis-[Ru(bpy)₂(κ¹-L)(H₂O)]²⁺, where the ligand is now monodentate. nih.govresearchgate.net This initial step is characterized by a high photosubstitution quantum yield. nih.gov

Second Step: The second sulfur atom of the ligand dissociates from the ruthenium center, and another water molecule fills the vacant coordination site. This step proceeds with a much lower quantum yield compared to the first. nih.govthe-innovation.org

The quantum yields for each step of the photoreaction have been determined by fitting the time evolution of the UV-vis absorption spectra during irradiation. nih.govresearchgate.net

| Photochemical Step | Description | Quantum Yield (Φ) |

|---|---|---|

| Step 1 (Φ₁) | Dissociation of the first thioether bond | 0.16 - 0.25 |

| Step 2 (Φ₂) | Dissociation of the second thioether bond | 0.0055 - 0.0093 |

Data sourced from Meijer, M.S. & Bonnet, S. (2019). nih.govresearchgate.net

This selective and efficient photochemical reaction highlights the utility of the this compound ligand scaffold in designing complexes where a specific molecular cargo can be released upon light activation. nih.govresearchgate.net

Structural Modifications and Analogues Derived from the 1,3 Bis Methylthio 2 Methoxypropane Scaffold

Systematic Derivatization and Structural Diversity

The systematic derivatization of the 1,3-Bis(methylthio)-2-methoxypropane scaffold would logically proceed through modifications at several key positions: the methylthio groups, the methoxy (B1213986) group, and the propane (B168953) backbone itself. Variations in the alkyl substituents on the sulfur atoms could introduce a wide range of lipophilic or functional moieties. For instance, substitution of the methyl groups with longer alkyl chains, aryl groups, or functionalized alkyl groups would significantly alter the steric and electronic properties of the resulting analogues.

Furthermore, modification of the methoxy group at the C2 position of the propane backbone presents another avenue for creating structural diversity. Replacement of the methyl group with other alkyl or aryl groups is a straightforward theoretical extension. More complex derivatization could involve the introduction of functionalities capable of further reaction or coordination.

Functionalized Analogues and Their Synthetic Access (e.g., Carboxymethyl Ethers)

A significant functionalization of the this compound scaffold would be the introduction of a carboxymethyl ether group. While specific synthetic routes originating from this compound are not extensively documented, general methodologies for the synthesis of carboxymethyl ethers from alcohols are well-established. This transformation would typically involve the deprotonation of the analogous secondary alcohol (1,3-bis(methylthio)-2-propanol) with a strong base to form an alkoxide, followed by nucleophilic substitution with an α-haloacetic acid ester, such as ethyl chloroacetate. Subsequent hydrolysis of the resulting ester would yield the desired carboxymethyl ether analogue.

The synthetic accessibility of such functionalized analogues allows for their use as building blocks in the construction of larger, more complex molecules. The carboxylic acid functionality, for example, can be readily converted into amides, esters, or other derivatives, paving the way for a diverse library of compounds based on the original 1,3-bis(methylthio)propane (B1594173) framework.

Isomerism and Stereochemical Considerations in Derived Complexes

The propane backbone of this compound contains a stereocenter at the C2 position, meaning the parent compound can exist as a racemic mixture of (R)- and (S)-enantiomers. Any derivatization or complexation involving this scaffold must therefore consider the potential for diastereomerism and other complex stereochemical outcomes.

When analogues of this compound act as ligands in the formation of metal complexes, the stereochemistry of the resulting coordination compounds can be intricate. For bidentate dithioether ligands, the coordination to a metal center can lead to the formation of various geometric isomers (e.g., cis and trans) and, if the ligand is chiral, diastereomers. The specific isomerism observed will be dependent on factors such as the nature of the metal ion, the coordination geometry, and the steric and electronic properties of the ligand itself.

For instance, in octahedral complexes, a bidentate ligand derived from this scaffold could coordinate in a cis or trans fashion. If the ligand is chiral, this will result in the potential for diastereomeric pairs of complexes (e.g., Δ-cis and Λ-cis). The stereochemical outcome of such complexation reactions can be influenced by the synthetic conditions and the presence of chiral auxiliaries.

Below is a table summarizing the types of isomerism that can be anticipated in complexes derived from this scaffold.

| Type of Isomerism | Description | Example in Derived Complexes |

| Enantiomers | Non-superimposable mirror images arising from the chiral C2 center of the ligand. | (R)-1,3-Bis(methylthio)-2-methoxypropane and (S)-1,3-Bis(methylthio)-2-methoxypropane. |

| Geometric Isomers | Different spatial arrangements of ligands around a central metal atom. | cis and trans isomers in a square planar or octahedral complex with two bidentate ligands. |

| Diastereomers | Stereoisomers that are not mirror images of each other, often formed when a chiral ligand coordinates to a metal center, creating new stereocenters. | Formation of complexes with different relative configurations of the chiral ligand and the metal center's stereochemistry (e.g., Δ and Λ isomers in octahedral complexes). |

Spectroscopic Characterization Techniques in Research Protocols

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. The spectrum of 1,3-Bis(methylthio)-2-methoxypropane displays distinct signals corresponding to the chemically non-equivalent protons in its structure. The methoxy (B1213986) (O-CH₃) and methylthio (S-CH₃) groups each produce a singlet, reflecting the absence of adjacent protons. The methylene (CH₂) and methine (CH) protons exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons, allowing for the precise assignment of the molecule's proton framework. The integration of these signals confirms the ratio of protons in each unique environment. chemicalbook.comdocbrown.info

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| S-CH₃ | ~2.1 | Singlet | 6H |

| C-CH₂-S | ~2.7 | Doublet | 4H |

| CH-O | ~3.5 | Quintet | 1H |

| O-CH₃ | ~3.4 | Singlet | 3H |

Complementing ¹H NMR, ¹³C NMR spectroscopy probes the carbon backbone of the molecule. docbrown.info In the spectrum of this compound, distinct peaks are observed for each unique carbon atom. chemicalbook.com The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and sulfur), providing clear evidence for the methoxy, methylthio, and propyl groups. docbrown.infodocbrown.info This technique is crucial for confirming the carbon connectivity and the presence of all carbon atoms required by the molecular formula. chemicalbook.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| S-CH₃ | ~16 |

| C-CH₂-S | ~39 |

| O-CH₃ | ~58 |

| CH-O | ~80 |

While one-dimensional NMR spectra establish the basic structure, two-dimensional (2D) techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide deeper insights into the three-dimensional arrangement of the molecule. A NOESY experiment maps the spatial proximity of atoms, specifically identifying protons that are close to each other in space, even if they are not directly connected by bonds. mdpi.com For a flexible molecule like this compound, NOESY could be used to determine the preferred solution-state conformation by observing correlations between, for example, the methoxy protons and protons on the propane (B168953) backbone. chemicalbook.comresearchgate.net This information is vital for understanding the molecule's steric and electronic properties.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound, confirming its molecular formula, and to deduce its structure by analyzing fragmentation patterns. nist.gov The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 166.30 g/mol . nist.gov The fragmentation pattern provides a molecular fingerprint, with characteristic fragments arising from the cleavage of the weakest bonds, such as the C-S and C-O bonds. Analysis of these fragments helps to piece together the molecular structure, corroborating the data from NMR spectroscopy.

| m/z | Assignment | Description |

|---|---|---|

| 166 | [C₆H₁₄OS₂]⁺ | Molecular Ion (M⁺) |

| 119 | [M - SCH₃]⁺ | Loss of a methylthio radical |

| 89 | [CH(OCH₃)CH₂SCH₃]⁺ | Fragment from cleavage |

| 75 | [CH₂SCH₂SCH₃]⁺ | Fragment from cleavage |

| 47 | [CH₃S]⁺ | Methylthio cation |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. msu.edu It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features. nist.govchemicalbook.com The presence of C-H bonds in the methyl and methylene groups is indicated by strong stretching vibrations in the 2850-3000 cm⁻¹ region. vscht.cz The C-O stretching vibration of the ether linkage typically appears as a strong band in the 1150-1085 cm⁻¹ range. Vibrations associated with the C-S bonds are generally weaker and appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. msu.eduvscht.cz

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2950-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| 1470-1430 | C-H Bend | CH₂/CH₃ |

| 1150-1085 | C-O Stretch | Ether |

| 800-600 | C-S Stretch | Thioether |

Computational Chemistry and Theoretical Investigations of 2 Methoxy 1,3 Bis Methylthio Propane and Its Reactivity

Predictive Modeling of Stereoselectivity and Reaction Outcomes

Similarly, there is a lack of published research on the use of predictive modeling to determine the stereoselectivity and reaction outcomes for 1,3-Bis(methylthio)-2-methoxypropane. Computational models are often employed to predict how the three-dimensional structure of a molecule will influence the products of a chemical reaction. These models can be particularly important for compounds with chiral centers or those that can produce stereoisomeric products.

For a molecule like this compound, theoretical models could predict the favored stereochemical pathways in reactions such as nucleophilic substitutions or eliminations. These predictive studies are vital for synthetic chemistry, as they can guide the design of experiments to achieve desired products with high selectivity. The absence of such modeling studies for this compound indicates a gap in the theoretical understanding of its chemical behavior.

Emerging Methodologies and Synthetic Strategies Based on 1,3 Bis Methylthio 2 Methoxypropane

Regioselective Allylation of Activated Substrates

1,3-Bis(methylthio)-2-methoxypropane serves as a crucial starting material for generating 1,3-bis(methylthio)allyllithium, a symmetrical nucleophile that functions as a synthetic equivalent to the 3-lithio derivative of acrolein. orgsyn.org This lithium reagent is formed in situ through the treatment of this compound with two equivalents of a strong base, such as n-butyllithium or lithium diisopropylamide (LDA). The reaction involves the elimination of methanol (B129727) to form 1,3-bis(methylthio)propene, which is then immediately deprotonated to yield the desired allyllithium species. orgsyn.org

This reagent engages in regioselective allylation with a variety of activated electrophilic substrates. The reaction typically occurs at the carbon atom alpha to both sulfur atoms, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis of the resulting thioacetal adduct unmasks a carbonyl group, providing access to a range of α,β-unsaturated aldehydes. orgsyn.org This methodology allows for the construction of diverse molecular frameworks by varying the electrophile used in the allylation step.

Table 1: Regioselective Allylation of Activated Substrates with 1,3-bis(methylthio)allyllithium

| Activated Substrate | Product after Hydrolysis | Reference |

|---|---|---|

| Alkyl Halides | α,β-Unsaturated Aldehydes | orgsyn.org |

| Carbonyl Compounds | γ-Hydroxy-α,β-unsaturated Aldehydes | researchgate.net |

Utilization of Heteroatom-Stabilized Carbanions in Carbon-Carbon Bond Formation

The synthetic utility of this compound is fundamentally linked to its ability to generate a heteroatom-stabilized carbanion. The formation of 1,3-bis(methylthio)allyllithium from this compound and a strong base like lithium diisopropylamide exemplifies this principle. orgsyn.orgresearchgate.net In this allylic anion, the negative charge is delocalized across the three-carbon backbone and is significantly stabilized by the presence of the two sulfur atoms. The sulfur atoms accommodate the negative charge through the participation of their d-orbitals, thereby increasing the nucleophilicity of the carbanion and facilitating its reaction with electrophiles.

This stabilized carbanion is a potent tool for carbon-carbon bond formation. It serves as an effective equivalent of the synthetically challenging β-formylvinyl anion. researchgate.net Its reaction with various electrophiles, followed by hydrolysis of the dithioacetal, provides a reliable route to α,β-unsaturated aldehydes, which are valuable intermediates in organic synthesis. The process demonstrates the power of using heteroatoms to stabilize reactive carbanionic species, enabling transformations that would otherwise be difficult to achieve.

Innovative Approaches for α-Acyloxy Aldehyde Synthesis

Recent synthetic strategies have leveraged this compound for the innovative synthesis of α-acyloxy aldehydes. These compounds, which are O-protected forms of α-hydroxy aldehydes, are valuable synthetic intermediates. A novel procedure involves the reaction of ketones with sulfur ylides to form α,β-epoxy sulfides. researchgate.net These intermediates undergo ring-opening with carboxylic acids, followed by oxidation of the resulting α-acyloxy-β-hydroxy sulfide (B99878) to a sulfone. A subsequent acyl migration and elimination of the sulfinate group yields the target α-acyloxy aldehyde in good yields. researchgate.net

While this specific multi-step sequence does not directly use this compound, the principles of sulfur-stabilized intermediates are central. The chemistry of this compound itself provides a foundation for related transformations where masked aldehyde functionalities are key. For instance, the reaction of its derived lithio derivative with ketones or epoxides generates γ- or δ-hydroxy α,β-unsaturated aldehyde units, respectively, after hydrolysis. researchgate.net These products contain both hydroxyl and aldehyde functionalities, which are precursors for further transformations, including the potential synthesis of various protected α-hydroxy aldehyde derivatives.

Table 2: Compounds Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 31805-84-2 | C6H14OS2 |

| n-Butyllithium | 109-72-8 | C4H9Li |

| Lithium diisopropylamide | 4111-54-0 | C6H14LiN |

| Methanol | 67-56-1 | CH4O |

| 1,3-Bis(methylthio)propene | 57032-44-9 | C5H10S2 |

| 1,3-bis(methylthio)allyllithium | Not Available | C5H9LiS2 |

| Acrolein | 107-02-8 | C3H4O |

Future Research Directions and Unexplored Frontiers

Expansion of Synthetic Utility in Complex Molecule Construction

The presence of the 1,3-dithioether moiety in 1,3-Bis(methylthio)-2-methoxypropane is reminiscent of the widely utilized 1,3-dithiane (B146892) protective group, a cornerstone in modern organic synthesis. numberanalytics.comacs.orgscispace.com Dithianes are celebrated for their role as masked carbonyl groups and their ability to undergo "umpolung" or polarity reversal, transforming an electrophilic carbonyl carbon into a nucleophilic center. acs.orgnumberanalytics.com This strategy has been pivotal in the total synthesis of numerous complex natural products. numberanalytics.comacs.org

Future research could focus on leveraging the acyclic nature of the dithioether in this compound for similar synthetic transformations. The central methoxy (B1213986) group may offer unique stereoelectronic properties that could be exploited to control reactivity and selectivity in carbon-carbon bond-forming reactions. Investigating the deprotonation of the central carbon and its subsequent reaction with a variety of electrophiles could unlock novel synthetic pathways.

Key research questions in this area would include:

The stability and reactivity of the carbanion generated from this compound compared to traditional cyclic dithianes.

The influence of the methoxy group on the stereochemical outcome of reactions.

The development of mild and efficient methods for the deprotection of the dithioether to reveal the parent carbonyl functionality in the presence of other sensitive functional groups. organic-chemistry.org

The successful application of this compound as a synthetic linchpin could streamline the construction of polyketides, macrolides, and other architecturally complex molecules that are often targets in pharmaceutical research. numberanalytics.com

Development of Novel Ligands and Functional Materials

Thioether-containing molecules have emerged as a significant class of ligands in coordination chemistry and catalysis. bohrium.comthieme-connect.com The soft nature of the sulfur donor atoms makes them particularly suitable for coordinating with soft transition metals, finding applications in a range of catalytic transformations. thieme-connect.comacsgcipr.org The 1,3-disposition of the methylthio groups in this compound makes it an attractive candidate for a bidentate "pincer" ligand, capable of forming stable chelate complexes with metal centers. purdue.edu

Future research in this domain could explore the synthesis and characterization of metal complexes incorporating this compound or its derivatives as ligands. The electronic and steric properties of these complexes could be fine-tuned by modifying the substituents on the sulfur atoms or the central carbon backbone. Such tailored ligands could find applications in:

Homogeneous Catalysis: The development of novel catalysts for cross-coupling reactions, C-H activation, and asymmetric synthesis. thieme-connect.comrsc.org The chirality of metal-thioether complexes can be exploited for enantioselective transformations. nih.gov

Functional Materials: The incorporation of this thioether moiety into polymeric structures could lead to new materials with interesting properties. rsc.org For instance, poly(thioether-ester)s are being investigated for their biodegradability and potential use in drug delivery systems. researchgate.netrsc.org The sulfur atoms could also impart desirable optical or electronic properties for applications in materials science. mdpi.com

The design of hybrid ligands, incorporating both thioether and other donor atoms like nitrogen or phosphorus, could further expand the coordination chemistry and catalytic potential of this structural motif. thieme-connect.comrsc.org

In-depth Mechanistic Investigations and Reaction Discovery

A deeper understanding of the fundamental reactivity of this compound is crucial for unlocking its full potential. Mechanistic investigations into its behavior under various reaction conditions could lead to the discovery of novel transformations and a more rational design of synthetic strategies and catalytic systems.

Areas ripe for exploration include:

Mechanisms of C-H Functionalization: The directing ability of the thioether groups in palladium-catalyzed C-H activation has been a subject of interest. nih.gov A detailed mechanistic study of the C-H functionalization of this compound could provide valuable insights into the stereoelectronics of such processes and enable the development of more efficient and selective reactions. nih.gov

Oxidation and Reduction Chemistry: The oxidation of thioethers to sulfoxides and sulfones is a fundamental transformation in organic chemistry. rsc.org Investigating the selective oxidation of one or both sulfur atoms in this compound, and the subsequent reactivity of the resulting oxidized species, could open up new synthetic avenues. Computational studies could play a significant role in elucidating the reaction pathways and transition states involved in these transformations. acs.orgwhiterose.ac.uk

Radical Chemistry: The behavior of this compound in radical reactions is another unexplored frontier. Understanding how this compound interacts with radical initiators and participates in radical cascades could lead to the development of novel polymerization methods or cascade reactions for the rapid construction of molecular complexity.

By combining experimental studies with computational modeling, researchers can gain a comprehensive understanding of the reaction mechanisms governing the chemistry of this compound, paving the way for its application in a wide range of chemical contexts. rsc.org

Q & A

Basic: What are the standard synthetic routes for 1,3-Bis(methylthio)-2-methoxypropane?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or thioetherification reactions. A common approach is reacting 2-methoxy-1,3-dichloropropane with methylthiolate ions (CH₃S⁻) under controlled basic conditions (e.g., KOH/ethanol). Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometry (1:2 molar ratio of dichloride to methylthiolate) ensures high yield. Post-synthesis, purification via vacuum distillation or column chromatography (using silica gel and hexane/ethyl acetate eluent) is critical to isolate the product .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.3–3.5 ppm (methoxy -OCH₃), δ 2.1–2.3 ppm (methylthio -SCH₃), and δ 3.8–4.0 ppm (central methine proton).

- ¹³C NMR : Signals at ~50 ppm (methoxy carbon), ~15 ppm (methylthio carbons), and ~75 ppm (central carbon).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to confirm molecular ion peaks (e.g., m/z 166 for [M⁺]) and assess purity (>95% by area normalization) .

Advanced: How do steric and electronic effects influence its reactivity in oxidation studies?

Methodological Answer:

Comparative experimental and theoretical studies (e.g., DFT calculations) reveal that the methoxy group at the 2-position introduces steric hindrance, slowing oxidation rates compared to analogs like 1,3-Bis(methylthio)propane. The electron-donating methoxy group stabilizes intermediate radicals, altering reaction pathways. Researchers should use controlled oxidation conditions (e.g., H₂O₂/Fe²⁺ at 25°C) and monitor intermediates via EPR spectroscopy to track radical formation .

Advanced: How to resolve contradictions between experimental and computational data in reaction mechanisms?

Methodological Answer:

Discrepancies often arise from solvent effects or incomplete basis sets in calculations. For example, DFT studies may underestimate solvation energy in polar solvents like DMSO. To reconcile

Validate computational models with explicit solvent simulations (e.g., COSMO-RS).

Perform kinetic isotope effect (KIE) experiments to confirm proposed transition states.

Cross-reference with high-resolution mass spectrometry (HRMS) to identify unexpected intermediates .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

The compound is sensitive to light and moisture due to its thioether groups. Recommended protocols:

- Store in amber glass vials under inert gas (N₂ or Ar) at –20°C.

- Monitor degradation via FT-IR (disappearance of S–C stretching at ~600 cm⁻¹) and HPLC (retention time shifts). Avoid contact with oxidizing agents .

Advanced: What role does this compound play in biomimetic catalysis?

Methodological Answer:

Its dithioether motif mimics active sites in [FeFe]-hydrogenases. Applications include:

- Ligand design for Fe/S clusters: Coordinate iron nanoparticles via sulfur atoms to catalyze H₂ production.

- Electrochemical studies : Use cyclic voltammetry (CV) in acetonitrile/0.1 M TBAP to assess redox activity at –1.2 V vs. Ag/AgCl.

- Theoretical modeling : Compare catalytic turnover frequencies (TOF) with natural enzymes using microkinetic simulations .

Basic: How to assess purity and detect common impurities?

Methodological Answer:

- Elemental Analysis : Confirm %C, %H, and %S within ±0.3% of theoretical values.

- GC-FID : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. Impurities (e.g., residual dichloropropane) elute earlier (~5.2 min vs. 8.5 min for the product).

- Melting Point : A sharp range (e.g., 45–47°C) indicates high crystallinity .

Advanced: What strategies mitigate toxicity risks during handling?

Methodological Answer:

- Toxicology Screening : Use in vitro assays (e.g., Ames test for mutagenicity; EC₅₀ values in HepG2 cells).

- Engineering Controls : Perform reactions in fume hoods with HEPA filters.

- Waste Management : Quench reaction residues with NaHCO₃ before disposal via certified hazardous waste contractors .

Advanced: How to optimize its use as a sulfur donor in cross-coupling reactions?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂/XPhos systems in Suzuki-Miyaura couplings.

- Solvent Optimization : Use DMF/H₂O (3:1) at 80°C for 12 hours.

- Yield Improvement : Add phase-transfer catalysts (e.g., TBAB) to enhance solubility of aryl halides .

Basic: What spectroscopic techniques differentiate it from structural analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.